molecular formula C29H50O2 B12414318 Vitamin E-13C2,d6

Vitamin E-13C2,d6

Cat. No.: B12414318
M. Wt: 438.7 g/mol
InChI Key: GVJHHUAWPYXKBD-GHOOTRIZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin E-13C2,d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (13C) into the Vitamin E molecule. This process typically involves the use of isotope-labeled precursors in the chemical synthesis of Vitamin E . The specific reaction conditions and synthetic routes can vary, but they generally involve multiple steps of organic synthesis, including the protection and deprotection of functional groups, as well as the use of catalysts to facilitate the incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of isotope-labeled starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully controlled to maintain the integrity of the isotopic labels .

Chemical Reactions Analysis

Types of Reactions: Vitamin E-13C2,d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while reduction reactions may yield reduced forms .

Comparison with Similar Compounds

Vitamin E-13C2,d6 is unique due to its isotopic labeling, which distinguishes it from other forms of Vitamin E. Similar compounds include other isotope-labeled versions of Vitamin E, such as deuterium-labeled α-tocopherol acetate . These compounds share similar antioxidant properties but differ in their specific isotopic compositions and applications in research .

List of Similar Compounds:
  • Deuterium-labeled α-tocopherol acetate
  • 13C-labeled tocopherols
  • Deuterium-labeled tocotrienols

Conclusion

This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for precise studies of its pharmacokinetics, metabolic profiles, and antioxidant mechanisms. Its unique properties make it an essential tool in the fields of chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C29H50O2

Molecular Weight

438.7 g/mol

IUPAC Name

(2S)-2,8-dimethyl-5,7-bis(trideuterio(113C)methyl)-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m0/s1/i5+1D3,7+1D3

InChI Key

GVJHHUAWPYXKBD-GHOOTRIZSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=C(C2=C(CC[C@](O2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C(=C1O)[13C]([2H])([2H])[2H])C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Origin of Product

United States

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